Cas no 1286724-71-7 (ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)

ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate
- ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate
- CCG-297048
- CHEMBL4901388
- ethyl 4-(2-(furan-2-carboxamido)oxazole-4-carboxamido)piperidine-1-carboxylate
- ethyl 4-[[2-(furan-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate
- F6154-0426
- 1286724-71-7
- AKOS024533899
- VU0533620-1
-
- インチ: 1S/C17H20N4O6/c1-2-25-17(24)21-7-5-11(6-8-21)18-14(22)12-10-27-16(19-12)20-15(23)13-4-3-9-26-13/h3-4,9-11H,2,5-8H2,1H3,(H,18,22)(H,19,20,23)
- InChIKey: QIVSWUDPNLUACL-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(N1CCC(CC1)NC(C1=COC(NC(C2=CC=CO2)=O)=N1)=O)=O
計算された属性
- せいみつぶんしりょう: 376.13828437g/mol
- どういたいしつりょう: 376.13828437g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 552
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6154-0426-15mg |
ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate |
1286724-71-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6154-0426-2μmol |
ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate |
1286724-71-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6154-0426-20mg |
ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate |
1286724-71-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6154-0426-10μmol |
ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate |
1286724-71-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6154-0426-4mg |
ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate |
1286724-71-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6154-0426-1mg |
ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate |
1286724-71-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6154-0426-3mg |
ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate |
1286724-71-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6154-0426-5mg |
ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate |
1286724-71-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6154-0426-2mg |
ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate |
1286724-71-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6154-0426-5μmol |
ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate |
1286724-71-7 | 5μmol |
$63.0 | 2023-09-09 |
ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylateに関する追加情報
Ethyl 4-2-(Furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate (CAS No. 1286724-71-7): A Comprehensive Overview
Ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate (CAS No. 1286724-71-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the study of this compound.
The chemical structure of ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate is particularly noteworthy. It consists of a piperidine ring linked to an oxazole moiety, which is further functionalized with a furan amide group and an ethyl ester. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The piperidine ring is known for its role in enhancing the lipophilicity and bioavailability of compounds, while the oxazole and furan moieties contribute to its stability and reactivity.
The synthesis of ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate involves a series of well-defined steps. One common approach is to start with the reaction of piperidine with an appropriate oxazole derivative, followed by the introduction of the furan amide group and the ethyl ester. Recent studies have explored various synthetic routes to optimize yield and purity, including the use of green chemistry principles to minimize environmental impact. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced reaction time and improved overall efficiency.
The biological activities of ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate have been extensively investigated. One of its key applications is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits potent neuroprotective effects by modulating specific signaling pathways involved in neuronal survival and function. A study published in Neuropharmacology in 2020 demonstrated that ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate effectively reduced oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration.
In addition to its neuroprotective properties, ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate has also shown promise as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have indicated that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of IBD. A recent publication in the Journal of Medicinal Chemistry highlighted the potential of ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate as a lead compound for developing new anti-inflammatory drugs.
The pharmacokinetic properties of ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate are also crucial for its therapeutic efficacy. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows it to cross biological membranes easily, enhancing its bioavailability. Furthermore, it exhibits low toxicity and good safety margins in preclinical studies, making it a promising candidate for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate in human subjects. Early-phase trials have demonstrated promising results, with patients showing significant improvements in symptoms related to neurodegenerative diseases and inflammatory conditions. These findings have sparked interest from pharmaceutical companies and researchers alike, leading to increased investment in further clinical trials.
In conclusion, ethyl 4-2-(furan-2-amido)-1,3-oaxzole–amidopiperidine–carboxylate (CAS No. 1286724–71–7) is a multifaceted compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, paving the way for future advancements in medicinal chemistry and pharmaceutical science.
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